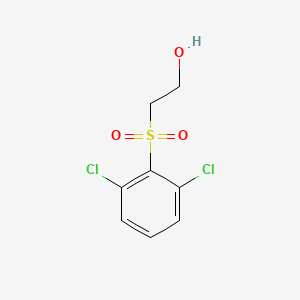

2,6-Dichlorophenylsulfonylethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSNMIPCMBHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dichlorophenylsulfonylethanol and Analogues

De Novo Synthesis of 2,6-Dichlorophenylsulfonylethanol

The de novo, or from scratch, synthesis of this compound necessitates the strategic construction of its core structure from simpler, readily available starting materials. Traditional approaches to forming β-hydroxysulfones often rely on methods such as the reduction of β-keto-sulfones or the nucleophilic ring-opening of epoxides with sulfinate salts rsc.org. However, these methods can require pre-functionalized substrates and may generate unwanted byproducts rsc.org. Modern strategies focus on more direct and selective pathways.

Regioselective and Stereoselective Pathways to the Sulfonylethanol Core

Achieving high selectivity is critical in synthesizing the sulfonylethanol core. Regioselectivity dictates the specific placement of the sulfonyl and hydroxyl groups, while stereoselectivity controls the three-dimensional arrangement of atoms, particularly if a chiral center is desired. masterorganicchemistry.comyoutube.com

Several modern pathways offer high degrees of control:

Hydroxysulfonylation of Alkenes : Direct, one-step reactions that add both a sulfonyl and a hydroxyl group across a double bond are highly desirable. For instance, an electrochemical approach has been developed for the regioselective hydroxysulfonylation of styrenes using benzenesulfinic acid as the sulfonylating agent and water as the hydroxyl source, proceeding under catalyst-free conditions. rsc.org Applying this logic, a 2,6-dichlorobenzenesulfinic acid could potentially be reacted with an ethylene (B1197577) equivalent.

Enzymatic Reduction for Stereoselectivity : For the synthesis of chiral sulfonylethanols, chemoenzymatic methods are exceptionally powerful. One such approach involves the bioreduction of a prochiral ketone, 1-(2,6-dichlorophenyl)-2-(methylsulfonyl)ethanone, using a ketoreductase (KRED). These enzymes can exhibit high substrate specificity and enantioselectivity, yielding the desired chiral alcohol with high enantiomeric excess. researchgate.net Lipases can also be used for the kinetic resolution of a racemic mixture of the corresponding sulfonylethanol acetate (B1210297) researchgate.net.

Ring-Opening of Epoxides : The reaction of a nucleophilic sulfinate, such as sodium 2,6-dichlorophenylsulfinate, with ethylene oxide or a related epoxide provides a direct route to the sulfonylethanol structure. The regioselectivity of this reaction is typically well-controlled, with the nucleophile attacking one of the epoxide carbons.

| Synthetic Pathway | Description | Key Features | Reference(s) |

| Enzymatic Ketone Reduction | A prochiral β-keto sulfone is selectively reduced to a chiral β-hydroxy sulfone using a ketoreductase (KRED) enzyme. | High enantioselectivity; mild reaction conditions. | researchgate.net |

| Electrochemical Hydroxysulfonylation | An alkene is reacted with a sulfinic acid and water in an electrochemical cell to add sulfonyl and hydroxyl groups across the double bond. | Catalyst-free; oxidant-free; high regioselectivity. | rsc.org |

| Epoxide Ring-Opening | A sulfinate salt acts as a nucleophile, opening an epoxide ring to form the β-hydroxy sulfone structure. | Direct C-S and C-O bond formation; generally reliable regioselectivity. | rsc.org |

Catalyst Development for Efficient Sulfonylation and Hydroxylation Reactions

Catalysis is fundamental to developing efficient and sustainable synthetic methods. manchester.ac.uk Both metal-based and metal-free catalytic systems have been explored to facilitate the key bond-forming steps in the synthesis of sulfonylethanols.

Transition metal catalysts are versatile tools for C-S bond formation and hydroxylation. researchgate.net

Iron Catalysis : Ferric chloride (FeCl₃) has been shown to be an effective catalyst for the direct hydroxysulfonylation of alkenes using sulfonylhydrazides as the sulfonyl source under aerobic conditions. The proposed mechanism involves the iron-catalyzed generation of a sulfonyl radical, which adds to the alkene, followed by trapping with oxygen. rsc.org

Copper Catalysis : Copper-based systems can catalyze the aerobic oxidative reaction of alkenes, arylhydrazines, and a sulfur dioxide surrogate like DABCO·(SO₂)₂ to produce β-hydroxysulfones. rsc.org

Potassium Iodide Catalysis : A simple salt like potassium iodide (KI) can catalyze the regioselective vicinal hydroxysulfonylation of alkenes using thiosulfonates as the aryl sulfonyl source and water as the source of the hydroxyl group. rsc.org

Heterogeneous Nanocatalysts : To address challenges with catalyst separation and reuse, heterogeneous catalysts are being developed. Magnetic nanocatalysts, for example, are under investigation for their role in C-S bond formation, offering the promise of easier recovery from the reaction mixture and enhanced sustainability. researchgate.net

| Catalyst System | Reaction Type | Advantages | Reference(s) |

| FeCl₃ (Iron) | Hydroxysulfonylation of alkenes with sulfonylhydrazides | Inexpensive, readily available metal catalyst. | rsc.org |

| Copper Salts | Aerobic oxidative hydroxysulfonylation | Utilizes air as the oxidant. | rsc.org |

| KI (Potassium Iodide) | Hydroxysulfonylation of alkenes with thiosulfonates | Simple, metal-free salt catalyst. | rsc.org |

| Magnetic Nanocatalysts | General C-S bond formation | Easy catalyst recovery and potential for reusability. | researchgate.net |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. researchgate.net These systems offer advantages such as low toxicity, stability, and the ability to perform reactions under mild conditions. researchgate.net

For the synthesis of complex molecules like this compound, organocatalysts can be employed to control selectivity. mdpi.com Chiral bifunctional organocatalysts, such as those derived from diaminocyclohexane (e.g., Takemoto's catalyst), are known to effectively catalyze asymmetric reactions involving sulfones, such as aza-Henry reactions, by activating both the nucleophile and the electrophile. nih.gov This principle can be extended to the asymmetric synthesis of the sulfonylethanol core, potentially through a highly enantioselective addition of a sulfonyl-containing nucleophile to an aldehyde. Furthermore, regiodivergent organocatalysis allows for the synthesis of different regioisomers from the same starting material simply by changing the catalyst, offering a sophisticated level of control over the reaction outcome. mdpi.com

Process Optimization for Enhanced Yield and Atom Economy

Optimizing a synthetic process is crucial for its practical application, aiming to maximize yield and product quality while minimizing cost, waste, and environmental impact. fcad.com This involves a systematic approach to refining reaction conditions.

Design of Experiments (DoE) : DoE is a statistical tool used to efficiently explore the impact of multiple reaction variables—such as temperature, solvent, catalyst loading, and reactant concentration—on the reaction's outcome. By running a structured set of experiments, researchers can identify the optimal conditions to improve yield and minimize impurities. sci-hub.se This approach avoids the pitfalls of one-factor-at-a-time (OFAT) optimization, which can miss interactions between variables sci-hub.se.

Atom Economy : A key principle of green chemistry, atom economy measures how efficiently atoms from the starting materials are incorporated into the final product. Syntheses are optimized to favor addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, the direct hydroxysulfonylation of an alkene is more atom-economical than a multi-step sequence involving protection and deprotection steps. fcad.com

Process Automation : Modern automated platforms can accelerate process optimization. Using microfluidics, these systems can perform numerous experiments in parallel, automatically varying parameters like flow rates and reagent ratios to rapidly screen for ideal manufacturing conditions. chayon.co.kr

| Parameter for Optimization | Objective | Methodology | Reference(s) |

| Temperature | Enhance reaction rate and selectivity | DoE, Thermal Screening | sci-hub.se |

| Catalyst Loading | Minimize cost and residual catalyst in product | DoE, High-Throughput Screening | sci-hub.se |

| Solvent | Improve solubility, selectivity, and environmental profile | Solvent Screening, Green Chemistry Metrics | fcad.com |

| Reaction Time | Maximize throughput and minimize side reactions | Reaction Monitoring (e.g., real-time IR, HPLC) | fcad.com |

Modular Synthesis of Diversified this compound Derivatives

A modular or "building block" approach allows for the flexible and efficient synthesis of a library of related compounds from a common set of precursors. ethz.chmdpi.com This is particularly valuable for creating analogues of this compound with varied functional groups.

An elegant modular strategy for synthesizing sulfones and their derivatives utilizes a "sulfoxylate equivalent" such as sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na). This reagent can be viewed as a linchpin. The synthesis can proceed in a stepwise fashion:

S-Arylation : TBSOMS-Na can first undergo a copper-catalyzed S-arylation with an aryl electrophile, such as 2,6-dichlorobromobenzene, to form the C(aryl)-S bond.

S-Alkylation : The resulting intermediate can then react with a different electrophile, such as a 2-haloethanol, to form the S-C(alkyl) bond, completing the core structure. rsc.org

This method allows for the two groups attached to the sulfur atom to be introduced independently, providing a highly flexible route to a wide range of sulfonyl derivatives. rsc.org By simply changing the aryl or alkyl electrophile in the sequence, a diverse library of analogues can be readily assembled from a common intermediate. Another modular approach involves multi-component reactions where several starting materials, such as an aryl halide, a sulfur dioxide surrogate, and an alkene, are combined in a single pot to construct the target molecule in a convergent fashion. acs.org

Parallel Synthesis and High-Throughput Screening of Analogues

To accelerate the discovery of novel compounds with desired properties, parallel synthesis is a key strategy for creating large libraries of analogues based on the this compound scaffold. bioduro.com This methodology allows for numerous reactions to be run simultaneously, enabling rapid exploration of structure-activity relationships (SAR). bioduro.comacs.org By systematically modifying different parts of the parent molecule, a diverse set of compounds can be generated efficiently. For instance, starting from a common intermediate, various amines, alcohols, or other building blocks can be introduced to generate a focused library. bioduro.comsciforum.net

A hypothetical parallel synthesis campaign could start with a key building block like 2,6-dichlorobenzenesulfonyl chloride. chemicalbook.com This intermediate can then be reacted with a diverse set of amino alcohols or other bifunctional reagents in a parallel format to quickly generate a library of sulfonamide or sulfonate ester analogues.

Table 1: Hypothetical Library of this compound Analogues via Parallel Synthesis

| Backbone | Building Block (R-group) | Resulting Analogue Structure |

| 2,6-Dichlorophenylsulfonyl | Ethanolamine | This compound |

| 2,6-Dichlorophenylsulfonyl | 3-Amino-1-propanol | 3-(2,6-Dichlorophenylsulfonamido)propan-1-ol |

| 2,6-Dichlorophenylsulfonyl | 4-Aminophenol | N-(4-Hydroxyphenyl)-2,6-dichlorobenzenesulfonamide |

| 2,6-Dichlorophenylsulfonyl | Glycine ethyl ester | Ethyl 2-(2,6-dichlorophenylsulfonamido)acetate |

Once a library of analogues is synthesized, high-throughput screening (HTS) is employed to rapidly evaluate their biological or chemical properties. acs.orgresearchgate.netacs.org HTS automates the testing of thousands of compounds against a specific target, such as an enzyme or a receptor, to identify "hits." acs.orgplos.org For example, if the analogues are being tested as potential enzyme inhibitors, fluorescence-based assays are commonly used to measure enzyme activity in the presence of each compound. acs.orgacs.org This combination of parallel synthesis and HTS significantly accelerates the pace of drug discovery and materials science by efficiently identifying promising lead compounds from large and diverse chemical libraries. bioduro.comacs.org

Introduction of Orthogonal Protecting Groups for Selective Functionalization

In the synthesis of complex molecules like analogues of this compound, which may contain multiple reactive sites, orthogonal protecting groups are indispensable tools. jocpr.comfiveable.mebham.ac.uk An orthogonal protection strategy involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective modification of one functional group while others remain masked. fiveable.menumberanalytics.comnumberanalytics.com This provides precise control over the synthetic sequence, which is critical for building complex molecular architectures. jocpr.combham.ac.uk

The hydroxyl group of the ethanol (B145695) moiety in this compound is a prime candidate for protection. A variety of protecting groups can be used for alcohols, each with specific conditions for its removal. This orthogonality is key to performing sequential chemical transformations without unintended side reactions. bham.ac.uknumberanalytics.com For instance, a silyl (B83357) ether could be used to protect an alcohol, which can be removed with a fluoride (B91410) source, while an ester protecting group on another part of the molecule would remain intact, only to be removed later under basic or acidic conditions. numberanalytics.com

Table 2: Examples of Orthogonal Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Fluoride ions (e.g., TBAF), mild acid. numberanalytics.comgoogle.comharvard.edu | Stable to base, mild oxidation. |

| Benzyl Ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C), strong acid. highfine.com | Stable to base, oxidation, reduction (non-catalytic). |

| Acetate Ester | Ac | Base (e.g., K₂CO₃, MeOH), acid (e.g., HCl). harvard.edu | Stable to hydrogenolysis, mild silyl ether deprotection. |

| Methoxymethyl Ether | MOM | Acidic conditions (e.g., HCl in MeOH). highfine.commasterorganicchemistry.com | Stable to base, hydrogenolysis. |

| 2-Tetrahydropyranyl Ether | THP | Acidic conditions (e.g., PPTS, TsOH in alcohol). highfine.commasterorganicchemistry.com | Stable to bases, organometallics, hydrides. |

This strategic use of protecting groups enables chemists to build complex analogues by selectively functionalizing different parts of the molecule in a controlled, stepwise manner. jocpr.comfiveable.me

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ewadirect.comresearchgate.net These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including this compound and its derivatives, to enhance safety and sustainability. neuroquantology.com

Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

A major focus of green chemistry is the reduction of solvent waste, as traditional organic solvents are often volatile, toxic, and contribute significantly to environmental pollution. ewadirect.comresearchgate.net One approach is to use alternative, more environmentally benign solvents.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents. neuroquantology.com Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive replacements for volatile organic compounds (VOCs). ILs can be designed to have specific solvation properties, and in some cases, they can also act as catalysts, enhancing reaction efficiency. neuroquantology.com Their ability to be recycled further reduces waste. researchgate.net

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), represent another class of green solvents. nih.gov A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and inexpensive. After a reaction, it can be easily removed and recycled by returning to its gaseous state, leaving behind a solvent-free product. nih.gov

Table 3: Comparison of Conventional and Green Solvents

| Property | Conventional Solvents (e.g., Toluene, Dichloromethane) | Ionic Liquids (ILs) | **Supercritical CO₂ (scCO₂) ** |

| Volatility | High | Negligible | Tunable (gas at STP) |

| Toxicity | Often high | Can be low, but varies | Low |

| Flammability | Often high | Generally non-flammable | Non-flammable |

| Recyclability | Possible, but energy-intensive | High | High, easy separation nih.gov |

| Cost | Generally low | Can be high | Low |

The adoption of these alternative media can significantly decrease the environmental footprint of synthesizing compounds like this compound.

Biocatalytic Transformations in the Synthesis of Precursors or the Target Compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. acsgcipr.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high chemo-, regio-, and stereoselectivity. acsgcipr.orgacsgcipr.org These properties eliminate the need for harsh reagents and protecting groups, simplifying synthetic routes and reducing waste.

In the context of this compound, biocatalysis could be applied in several ways. For instance, the oxidation of the hydroxyl group of the ethanol side chain to an aldehyde could be achieved using alcohol oxidases or dehydrogenases. mdpi.comrsc.orgnih.gov These enzymes, such as galactose oxidase or specific alcohol dehydrogenases, can selectively oxidize primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids and the use of heavy metal-based chemical oxidants. acsgcipr.orgmdpi.comacs.org Such enzymatic steps can be highly efficient and produce minimal waste, as the terminal oxidant is often molecular oxygen, with water as the only byproduct. acsgcipr.org This approach aligns perfectly with the goals of creating safer, more sustainable chemical manufacturing processes.

In Depth Mechanistic Studies and Reactivity Profiling of 2,6 Dichlorophenylsulfonylethanol

Investigation of Reaction Mechanisms Governing Transformations of the Hydroxyl Group

The primary alcohol functionality in 2,6-Dichlorophenylsulfonylethanol is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification, Etherification, and Oxidation Pathways

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. magtech.com.cnscienceready.com.ausavemyexams.commedcraveonline.com This is a reversible condensation reaction where water is eliminated. magtech.com.cn The reaction rate and yield can be enhanced by using a dehydrating agent to shift the equilibrium towards the product side. scienceready.com.au Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Etherification: Ether synthesis can be achieved through various methods. The Williamson ether synthesis, a classic method, would involve the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another approach is the acid-catalyzed dehydration, where two molecules of the alcohol could potentially condense to form a symmetrical ether, though this is generally more efficient for simpler alcohols. More modern methods, such as those employing bismuth tribromide and triethylsilane for reductive etherification of related systems, could also be theoretically applied. organic-chemistry.org

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to the corresponding aldehyde, 2,6-Dichlorophenylsulfonylethylal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of 2,6-Dichlorophenylsulfonylethanoic acid. savemyexams.com

Nucleophilic Substitution Reactions at the Ethanol (B145695) Moiety

The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, which forms a good leaving group (water), or by converting it into a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon becomes susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the nucleophile. Given that it is a primary alcohol, an Sₙ2 mechanism, characterized by a backside attack of the nucleophile, would be the predominant pathway. mdpi.com

Reactivity of the Sulfonyl Group in Diverse Chemical Environments

α-Sulfonyl Carbanion Chemistry and Related Transformations

The protons on the carbon atom adjacent (α) to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the SO₂ group. Treatment with a strong base can lead to the formation of an α-sulfonyl carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol-type condensations. The stability of the resulting carbanion allows for controlled reactions with various electrophiles.

Participation in Pericyclic Reactions and Rearrangements

While less common for simple alkyl sulfones, the sulfonyl group can influence or participate in pericyclic reactions under specific conditions. Pericyclic reactions are concerted processes that occur through a cyclic transition state. bohrium.comunime.itcore.ac.uk For instance, the sulfonyl group can act as a substituent that modifies the electronic properties of a diene or dienophile in a Diels-Alder reaction. core.ac.uk Rearrangements involving the sulfonyl group are also known, such as the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes upon treatment with a base. While not directly applicable to this compound itself, modification of the ethanol side chain could create substrates for such rearrangements.

Influence of the Dichloro-Phenyl Moiety on Reaction Pathways and Selectivity

The 2,6-dichloro-phenyl group exerts a significant electronic and steric influence on the reactivity of the entire molecule.

The two chlorine atoms are strong electron-withdrawing groups, which has several consequences. Firstly, they increase the acidity of the N-H proton in related sulfonamides and, by extension, would influence the acidity of the α-sulfonyl protons in this compound. fluorine1.ru Secondly, the electron-withdrawing nature of the chlorines deactivates the aromatic ring towards electrophilic aromatic substitution. Any such substitution would be directed to the meta position relative to the sulfonyl group (positions 4 and, less favorably, 3 and 5 due to steric hindrance).

Sterically, the two ortho-chlorine atoms hinder the rotation around the phenyl-sulfur bond and can influence the conformational preferences of the molecule. This steric hindrance can affect the approach of reagents to the sulfonyl group and the adjacent reaction centers, potentially leading to higher regioselectivity in certain reactions. For instance, in reactions involving the α-sulfonyl carbanion, the bulky dichlorophenyl group could direct the approach of electrophiles.

Aromatic Substitution Reactions of the Dichlorophenyl Ring

The 2,6-dichlorophenyl ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation stems from the cumulative electron-withdrawing effects of the two chlorine atoms and, more significantly, the powerful electron-withdrawing sulfonyl group (-SO₂-). msu.edumasterorganicchemistry.com The chlorine atoms are ortho, para-directing but deactivating, while the sulfonyl group is a strong deactivating and meta-directing group. masterorganicchemistry.commnstate.edu

Due to the substitution pattern, the potential sites for electrophilic attack are the C3, C4, and C5 positions of the phenyl ring. The C4 (para) position is sterically the most accessible. However, the overwhelming deactivation of the ring makes electrophilic substitution challenging, often requiring harsh reaction conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions activated by the electron-withdrawing groups.

Table 1: Predicted Reactivity of the Dichlorophenyl Ring in this compound

| Reaction Type | Reactivity | Probable Position of Substitution | Influencing Factors |

| Electrophilic Aromatic Substitution | Very Low | C4 (para) | Strong deactivation by -SO₂- and Cl groups. |

| Nucleophilic Aromatic Substitution | Moderate | C2 and C6 | Activation by ortho/para -SO₂- and Cl groups. |

Steric and Electronic Effects on Adjacent Functional Groups

The 2,6-dichlorophenylsulfonyl group exerts significant steric and electronic effects on the adjacent ethanol moiety.

Steric Effects: The two chlorine atoms in the ortho positions to the sulfonyl group create considerable steric hindrance around the sulfonyl group and the sulfur-carbon bond. This steric bulk can influence the approach of reagents to the ethanol side chain, potentially hindering reactions at the hydroxyl group or the alpha-carbon.

Electronic Effects: The potent electron-withdrawing nature of the 2,6-dichlorophenylsulfonyl group has a pronounced inductive effect (-I effect) that is transmitted through the sulfur atom to the ethanol side chain. This effect increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation by a base. Furthermore, the electron-withdrawing nature of the sulfonyl group can stabilize a negative charge on the adjacent carbon, potentially facilitating elimination reactions. For instance, derivatives of β-phenylsulfonyl alcohols have been shown to undergo elimination. sioc-journal.cn

Table 2: Influence of the 2,6-Dichlorophenylsulfonyl Group on the Ethanol Moiety

| Property | Effect | Rationale |

| Acidity of -OH | Increased | Strong -I effect of the dichlorophenylsulfonyl group. |

| Reactivity towards Oxidation | Modified | Electronic effects on the C-H bonds of the ethanol moiety. |

| Susceptibility to Elimination | Increased | Stabilization of a potential carbanionic intermediate. sioc-journal.cn |

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: Aryl sulfonyl compounds can undergo photochemical reactions, such as the photo-Fries rearrangement or cleavage of the carbon-sulfur bond. conicet.gov.arrsc.org Irradiation with UV light could potentially lead to the migration of the sulfonyl group on the aromatic ring or the formation of radical species through C-S bond homolysis. acs.org The presence of chlorine atoms on the aromatic ring may also influence the photochemical pathways, potentially leading to dechlorination reactions under certain conditions.

Table 3: Predicted Photochemical and Electrochemical Behavior

| Type of Reactivity | Potential Reaction Pathways | Basis for Prediction |

| Photochemical | Photo-Fries rearrangement, C-S bond cleavage, Dechlorination | Analogy with aryl sulfonates and chlorinated aromatics. conicet.gov.arrsc.orgacs.org |

| Electrochemical | Reductive dechlorination, Reduction of the sulfonyl group | Analogy with chlorinated aromatic compounds and sulfones. acs.orgelectrochem.org |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies are fundamental for the unambiguous structural elucidation of organic molecules like 2,6-Dichlorophenylsulfonylethanol. High-resolution NMR provides insights into the chemical environment of each nucleus (¹H, ¹³C), their connectivity, and spatial relationships.

A suite of 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, such as those within the ethanol (B145695) moiety and any couplings involving the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. sdsu.educolumbia.edu It would definitively link each proton signal to its corresponding carbon signal, for instance, distinguishing the two methylene (B1212753) carbons of the ethanol group and assigning the aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu It is crucial for piecing together the molecular skeleton, for example, by showing correlations from the ethanol protons to the sulfonyl-bearing aromatic carbon and from the aromatic protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation.

A comprehensive search did not yield specific multi-dimensional NMR data for this compound.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. copernicus.orgnih.gov It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. uvic.ca Analysis of this compound by ssNMR would provide information on its crystalline structure, conformational properties in the solid state, and any potential polymorphic forms.

No published solid-state NMR studies for this compound were found.

Dynamic NMR (DNMR) techniques are used to study the rates and thermodynamics of conformational changes in molecules, such as bond rotations. libretexts.orgscielo.org.mx For this compound, hindered rotation around the C(aryl)-S and S-C(ethyl) bonds could potentially be studied by variable temperature NMR. sdsu.edu Such studies would determine the energy barriers for these rotational processes.

Specific dynamic NMR research on this compound is not available in the surveyed literature.

Mass Spectrometry (MS) for Comprehensive Structural Elucidation and Impurity Profiling

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. Current time information in Bangalore, IN.researchgate.net This precision allows for the determination of the exact elemental formula of this compound (C₈H₈Cl₂O₃S), distinguishing it from other compounds with the same nominal mass. It is a critical step in confirming the identity of a synthesized compound and is invaluable for impurity profiling.

A specific high-resolution mass spectrum for this compound has not been reported in the available literature.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. libretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and distinguish it from isomers. thermofisher.com For this compound, MS/MS analysis would reveal characteristic cleavages, such as the loss of the ethanol side chain, cleavage of the sulfonyl group, and fragmentation of the dichlorinated aromatic ring. libretexts.orgresearchgate.net

No specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound were identified.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For a hypothetical analysis of a mixture containing this compound, the following parameters would be considered:

| Parameter | Example Specification | Purpose |

| GC Column | 5% Phenyl Methyl Siloxane | Provides good separation for a wide range of organic compounds. nih.gov |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Ensures efficient separation of compounds with different volatilities. researchgate.net |

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Common mass analyzers providing good resolution and sensitivity. thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for compounds that are not suitable for GC analysis, such as those that are thermally labile or have low volatility. In LC-MS, the separation occurs in the liquid phase, typically using a reversed-phase column. rsc.orgmdpi.com The eluent from the LC is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org LC-MS is particularly useful for analyzing complex matrices. nih.govcsic.es

A hypothetical LC-MS method for this compound could involve:

| Parameter | Example Specification | Purpose |

| LC Column | C18 reversed-phase | Standard for the separation of non-polar to moderately polar organic compounds. mdpi.com |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Provides efficient elution and ionization of the analyte. csic.es |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | Suitable for compounds with acidic protons, such as the hydroxyl group in the target molecule. |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ allows for highly selective and sensitive targeted analysis (MRM), while TOF provides high mass accuracy for identification. eurl-pesticides.eu |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

While no specific X-ray crystallographic data for this compound has been found in the searched literature, a hypothetical study would involve:

Crystal Growth: Growing a single crystal of sufficient quality is the first and often most challenging step. This would likely be attempted through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then collected.

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the unit cell, from which the atomic positions are deduced. nih.gov

The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters such as:

| Parameter | Hypothetical Value Range | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c | The lengths of the sides of the unit cell. |

| Bond Lengths (Å) | e.g., C-Cl, S=O, S-C, C-O | Provides insight into the bonding characteristics. |

| Bond Angles (°) ** | e.g., Cl-C-C, O=S=O, S-C-C | Defines the geometry around each atom. |

| Torsion Angles (°) ** | e.g., C-S-C-C | Describes the conformation of the molecule. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also probe intermolecular interactions such as hydrogen bonding. spectroscopyonline.comopenbiotechnologyjournal.com

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scientificwebjournals.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes.

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3500-3200 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| S=O (sulfone) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching researchgate.net |

| C-O (alcohol) | 1260-1050 | Stretching |

| C-Cl (aryl chloride) | 1100-800 | Stretching |

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govresearchgate.net Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also reveal information about the aromatic ring and sulfone group vibrations. While specific Raman data for the target compound is unavailable, studies on similar molecules like 2,6-dichlorophenol (B41786) show characteristic Raman bands that can be used for identification. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethanol moiety, the resulting enantiomers could be studied using chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. metu.edu.tr This technique is highly sensitive to the stereochemistry of a molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The shape and sign of the CD spectrum are unique to a particular enantiomer.

For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess (ee) by comparing the CD signal of a sample to that of a pure enantiomer.

Study conformational changes that affect the chiral environment.

The application of these advanced spectroscopic and structural characterization methodologies would be essential for the unambiguous identification and detailed structural elucidation of this compound and its potential derivatives. However, it must be reiterated that specific experimental data for this compound is not currently available in the public scientific domain.

Computational Chemistry and Theoretical Investigations of 2,6 Dichlorophenylsulfonylethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Frontier Molecular Orbital Theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| 2,6-Dichlorophenylsulfonylethanol | -7.25 | -1.10 | 6.15 |

| Phenylsulfonylethanol | -6.80 | -0.95 | 5.85 |

| 2,6-Dichlorophenol (B41786) | -6.50 | -0.80 | 5.70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for identifying and characterizing a molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uk These predictions are instrumental in interpreting experimental spectra and confirming the molecular structure. Deviations between predicted and experimental shifts can sometimes reveal specific solvent effects or conformational dynamics. upstream.ch A table of predicted chemical shifts for this compound is provided below.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Atom Position | Predicted Shift (ppm) | Atom Position | Predicted Shift (ppm) |

| CH₂ (adjacent to OH) | 3.95 | C (adjacent to S) | 138.5 |

| CH₂ (adjacent to SO₂) | 3.50 | C-Cl | 132.0 |

| OH | 2.50 (variable) | C-H (aromatic) | 129.0 |

| Aromatic H | 7.60 - 7.80 | CH₂ (adjacent to OH) | 58.0 |

| CH₂ (adjacent to SO₂) | 55.5 |

Note: The data in this table is hypothetical, based on established principles of NMR prediction. chemaxon.comnmrdb.orgcaspre.ca The shift for the hydroxyl (OH) proton is highly dependent on solvent and concentration.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com This analysis helps in assigning specific vibrational modes to functional groups, such as the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, and the C-Cl stretches of the aromatic ring. Comparing the computed spectrum with experimental data can confirm the presence of these functional groups and provide information about intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is particularly useful for understanding how a flexible molecule like this compound behaves in different environments.

If this compound were to be investigated as a research tool, for instance as an inhibitor or a molecular probe, MD simulations would be critical. nih.gov These simulations can model the process of molecular recognition, where the molecule binds to a target protein or another molecule. By analyzing the binding poses, interaction energies, and the stability of the resulting complex, researchers can understand the key factors driving the interaction. nih.gov Furthermore, simulations could explore the potential for self-assembly, where multiple molecules of this compound might aggregate in solution, a phenomenon that could be relevant in various applications.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. sioc-journal.cn For this compound, one could model a variety of potential reactions, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution reactions at the carbon adjacent to the sulfonyl group.

By mapping the reaction pathway from reactants to products, these computational models can identify crucial intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key indicator of how fast the reaction will proceed. Analyzing the geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Elucidation of Rate-Determining Steps and Energetic Barriers

No published studies were identified that computationally elucidate the rate-determining steps or energetic barriers for reactions involving this compound.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

There are no available theoretical investigations or predictive models in the scientific literature that focus on the reaction selectivity of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

No QSPR studies specifically targeting this compound to predict its chemical behavior have been found in the reviewed literature.

Advanced Applications of 2,6 Dichlorophenylsulfonylethanol As a Synthetic Building Block and Research Probe

Utilization in the Synthesis of Complex Organic Molecules

The structure of 2,6-Dichlorophenylsulfonylethanol makes it an intriguing candidate for incorporation into complex molecular architectures, offering pathways to novel structures in several areas of chemical research.

As a Chiral Auxiliary or Ligand Precursor

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, and chiral auxiliaries are instrumental in this endeavor. nih.govnih.govbioorganica.com.ua These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While this compound is itself achiral, its hydroxyl group provides a handle for derivatization with chiral molecules. More significantly, the core structure is a precursor to chiral ligands for asymmetric catalysis.

Chiral sulfinyl compounds, for instance, are well-established as effective chiral auxiliaries. nih.govnih.govacs.org The sulfonyl group in this compound is a higher oxidation state of a sulfide, which could be a starting point for the synthesis of chiral sulfoxide (B87167) ligands. Furthermore, the dichlorophenyl group itself can be a key component of highly effective chiral ligands. For example, molybdenum-based catalysts bearing a 2,6-dichloro imido ligand have demonstrated excellent performance in the asymmetric synthesis of acetals. uwindsor.ca P-chiral phosphine (B1218219) ligands have also been prepared from dichlorophenylphosphine (B166023) for use in asymmetric hydrogenation reactions. nih.gov

The ethanol (B145695) side chain of this compound could be chemically modified to introduce coordinating atoms (e.g., nitrogen, phosphorus) that can bind to a metal center. The steric bulk and electronic properties of the 2,6-dichlorophenylsulfonyl group would then influence the chiral environment around the metal, potentially leading to high enantioselectivity in catalytic reactions.

Table 1: Potential Chiral Ligand Scaffolds Derived from this compound

| Ligand Type | Proposed Modification of this compound | Potential Application |

| Chiral Phosphine | Oxidation of the ethanol to a carboxylic acid, followed by amidation with a chiral amino alcohol and subsequent phosphine introduction. | Asymmetric Hydrogenation |

| Chiral Sulfoxide | Reduction of the sulfonyl group to a sulfide, followed by asymmetric oxidation. | Asymmetric C-C Bond Formation |

| Chiral Imido Ligand | Conversion of the ethanol to an amine, followed by reaction with a suitable metal precursor. | Asymmetric Metathesis |

Integration into Natural Product Synthesis and Medicinal Chemistry Scaffolds (excluding clinical applications)

The sulfonyl group is a recognized pharmacophore present in numerous bioactive compounds and FDA-approved drugs. researchgate.netnih.gov While primary sulfonamides and sulfamates are more common in natural products, the sulfone moiety is a critical component in many synthetic medicinal compounds. researchgate.netacs.org Sulfonamides are often considered bioisosteric replacements for amides, offering improved metabolic stability and pharmacokinetic properties. researchgate.net

The 2,6-dichlorophenyl group is also a feature in various biologically active molecules, where the chlorine atoms can enhance binding affinity through halogen bonding and modulate the lipophilicity of the compound. sci-hub.seacs.org The combination of the dichlorophenyl and sulfonyl groups in one building block makes this compound a potentially valuable scaffold for medicinal chemistry research. nih.govrug.nl It could be incorporated into larger molecules to probe structure-activity relationships or to develop new classes of compounds with unique biological profiles.

In the context of natural product synthesis, while this specific sulfonylethanol derivative has not been reported in natural sources, the strategic use of sulfonyl groups is a powerful tool for controlling stereochemistry and enabling complex bond formations. researchgate.netacs.org The sulfonyl group can act as a temporary activating group or a Michael acceptor, facilitating the construction of intricate carbon skeletons.

Development of Novel Materials through Functionalization of this compound

The functional groups of this compound also lend themselves to the creation of new materials with tailored properties, including polymers and supramolecular assemblies.

Polymerization Strategies Incorporating Sulfonyl and Dichlorophenyl Moieties

The hydroxyl group of this compound serves as a reactive site for polymerization. It can be converted into a monomer suitable for various polymerization techniques, such as condensation polymerization or ring-opening polymerization.

Aromatic polysulfones, which are known for their high thermal stability and mechanical strength, are typically synthesized through polycondensation reactions. mdpi.com By converting the ethanol group of this compound into a more reactive functional group (e.g., an amine or a carboxylic acid), it could be used as a monomer to create novel polysulfones. The presence of the dichlorophenyl moiety would be expected to influence the polymer's properties, such as its glass transition temperature, solubility, and flame retardancy.

Alternatively, the ethanol group could be used to initiate the ring-opening polymerization of cyclic monomers. For instance, star polymers with sulfonyl groups at their core have been synthesized and studied for their unique properties. elsevierpure.com Polysiloxane elastomers modified with sulfonyl side groups have also been developed, exhibiting high dielectric permittivity. bohrium.com

Table 2: Potential Polymerization Strategies

| Polymerization Type | Monomer Synthesis from this compound | Resulting Polymer Type | Potential Properties |

| Polycondensation | Conversion of the alcohol to a diamine or dicarboxylic acid derivative. | Aromatic Polysulfone or Polyester | High thermal stability, chemical resistance. |

| Atom Transfer Radical Polymerization (ATRP) | Conversion of the alcohol to an ATRP initiator. | Star Polymer | Controlled molecular weight and architecture. |

| Polyurethane Synthesis | Direct reaction of the alcohol with a diisocyanate. | Polyurethane | Elastomeric properties, tunable mechanics. |

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The sulfonamide group, a close relative of the sulfonyl group, is well-known for its ability to form robust hydrogen-bonding networks, leading to the self-assembly of complex structures like supramolecular gels. ias.ac.inrsc.org While the sulfonyl group itself is a weaker hydrogen bond acceptor than the sulfonamide, it can still participate in C-H···O interactions that contribute to the stability of crystal packing and supramolecular assemblies. researchgate.net

The dichlorophenyl group can engage in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base, which has become an important tool in crystal engineering and materials science. acs.orgacs.org The combination of the sulfonyl and dichlorophenyl groups in this compound provides multiple sites for directed non-covalent interactions, making it a promising candidate for the design of self-organizing systems and the study of supramolecular phenomena. pnas.org

Development and Validation of Advanced Analytical Methods for 2,6 Dichlorophenylsulfonylethanol in Non Clinical Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Quantification

HPLC stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds. jfda-online.comuel.br For 2,6-Dichlorophenylsulfonylethanol, developing a reliable HPLC method is crucial for purity assessment and quantification in non-clinical matrices.

Optimization of Stationary and Mobile Phases for Resolution and Sensitivity

The success of an HPLC separation hinges on the appropriate selection of the stationary and mobile phases. uel.br For sulfonamide-containing compounds like this compound, reversed-phase HPLC is a common and effective approach. cabidigitallibrary.org

Stationary Phase: A C18 column is a frequently used stationary phase for the separation of sulfonamides and related compounds due to its hydrophobicity, which allows for good retention and separation. cabidigitallibrary.orgnih.gov Columns with a particle size of 5 µm and dimensions of 4.6 x 250 mm are often employed to achieve a balance between efficiency and backpressure. cabidigitallibrary.org

Mobile Phase: The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution and sensitivity. uel.br For sulfonamides, a mixture of an organic solvent and an aqueous buffer is typically used. jfda-online.com Common organic modifiers include acetonitrile (B52724) and methanol (B129727), while the aqueous phase is often a buffer solution to control the pH and ionic strength. jfda-online.comuel.brnih.gov An isocratic elution with a mobile phase consisting of acetonitrile and water in a 30:70 (v/v) ratio has been shown to be effective for separating similar compounds. uel.br The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds like sulfonamides.

A typical HPLC method for a related sulfonamide, which could be adapted for this compound, might involve a Zorbax Eclipse XDB C18 column with a gradient mobile phase system of acetic acid, methanol, and acetonitrile. nih.gov The use of ultrasound-assisted extraction with methanol can be an efficient sample preparation technique. cabidigitallibrary.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 267 nm. uel.brcabidigitallibrary.org

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (5 μm, 4.6 × 250 mm) | cabidigitallibrary.org |

| Mobile Phase | Acetonitrile and water (30:70 v/v) | uel.br |

| Flow Rate | 1.0 mL/min | uel.br |

| Detection | UV at 254 nm | cabidigitallibrary.org |

| Injection Volume | 20 μL | uel.br |

| Temperature | 28 ºC | uel.br |

Chiral HPLC for Enantiomeric Separation

Since this compound possesses a chiral center, the separation of its enantiomers is essential to understand their individual properties. Chiral HPLC is the method of choice for this purpose. The development of a chiral separation method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions. nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the separation of a broad range of chiral compounds, including sulfonamides. nih.govnih.gov For instance, a Crownpak CR (+) column has been successfully used for the enantiomeric resolution of a racemic sulfonamide mixture. nih.govresearchgate.net

The mobile phase for chiral separations is critical and often consists of an acidic buffer. nih.gov Perchloric acid at a pH of 1.0 has been shown to provide good resolution and chromatographic efficiency for enantiomeric separation of sulfonamides on a Crownpak CR (+) column. nih.govresearchgate.net The low pH enhances the interaction between the analytes and the CSP, leading to better separation. nih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, sometimes offering higher resolution in a shorter time compared to HPLC. nih.govresearchgate.net

Table 2: Example Conditions for Chiral HPLC Separation of a Sulfonamide

| Parameter | Condition | Reference |

|---|---|---|

| Column | Crownpak CR (+) | nih.govresearchgate.net |

| Mobile Phase | Perchloric acid buffer (pH 1.0) | nih.govresearchgate.net |

| Detection | UV at 226 nm | nih.govresearchgate.net |

| Flow Rate | 0.5 ml/min | researchgate.net |

Gas Chromatography (GC) Coupled with Advanced Detectors for Trace Analysis and Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. innovatechlabs.com For a compound like this compound, which may require derivatization to increase its volatility, GC offers high resolution and sensitivity, especially when coupled with advanced detectors. epa.gov

Headspace GC and Solid-Phase Microextraction (SPME) Techniques

For the analysis of volatile impurities or derivatives in non-clinical matrices, headspace (HS) GC and solid-phase microextraction (SPME) are valuable sample preparation techniques that can be coupled with GC. labmanager.com

Headspace GC: This technique involves analyzing the volatile compounds present in the gas phase (headspace) above a solid or liquid sample in a sealed vial. innovatechlabs.comlabmanager.com It is particularly useful for avoiding the injection of non-volatile matrix components, which can contaminate the GC system. labmanager.com Static headspace analysis involves heating the sample to allow volatile components to partition into the headspace before injection. innovatechlabs.com Dynamic headspace, or purge-and-trap, is a more sensitive technique where the headspace is purged with an inert gas and the volatiles are collected on a sorbent trap before being desorbed into the GC. innovatechlabs.comthermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com The choice of fiber coating is crucial for selective extraction. For compounds like sulfonamides, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber can be effective. nih.gov SPME can be used for both direct immersion in a liquid sample and for headspace analysis, offering a simple and efficient way to concentrate volatile and semi-volatile analytes. mdpi.comchromatographyonline.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a powerful separation technique known for its high efficiency, rapid analysis times, and minimal sample and solvent consumption. nih.govresearchgate.net It has proven to be a viable alternative to HPLC for the analysis of sulfonamides. nih.govresearchgate.net

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differential migration of analytes in an electric field. royalsocietypublishing.org For sulfonamide analysis, a fused-silica capillary is typically used. royalsocietypublishing.org The electrophoretic buffer, its pH, and the applied voltage are key parameters that are optimized to achieve separation. e3s-conferences.org

A common approach for the analysis of sulfonamides by CE involves using a borate (B1201080) or phosphate (B84403) buffer. nih.govroyalsocietypublishing.org For instance, a method for separating three sulfonamides utilized a 12.0 mM sodium borate buffer. nih.gov Another study on eight sulfonamides employed an 80 mM phosphate buffer at a pH of 7.26. royalsocietypublishing.org The pH of the running buffer is critical as it affects the charge of the analytes and the electroosmotic flow. e3s-conferences.org Detection is often performed using a UV detector, for example at 254 nm. royalsocietypublishing.org The application of a high voltage, such as 18 kV, facilitates rapid separations. nih.govroyalsocietypublishing.org

Table 4: Representative Capillary Electrophoresis Conditions for Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica (B1680970) (e.g., 75 µm i.d., 31.0 cm length) | royalsocietypublishing.org |

| Running Buffer | 80 mM phosphate buffer (pH 7.26) | royalsocietypublishing.org |

| Applied Voltage | 18 kV | royalsocietypublishing.org |

| Detection | UV at 254 nm | royalsocietypublishing.org |

| Injection | Pressure injection (e.g., 0.5 psi for 5 s) | royalsocietypublishing.org |

| Temperature | 25 °C | royalsocietypublishing.org |

The development of these advanced analytical methods is crucial for the stringent quality control and characterization of this compound in non-clinical settings, ensuring the reliability and reproducibility of research findings.

Development of Spectrophotometric and Fluorometric Assays for Specific Research Contexts

In non-clinical research, the need for rapid, sensitive, and cost-effective analytical methods for the quantification of compounds like this compound is paramount. Spectrophotometric and fluorometric assays offer viable alternatives to chromatography-based methods, particularly in research contexts requiring high-throughput screening or when assessing formulations where high specificity for minor impurities is not the primary goal. nih.gov The development of these methods hinges on the chemical properties of the analyte and its ability to absorb or emit light, either intrinsically or after a chemical reaction.

Spectrophotometry measures the absorption of light by a substance, while fluorometry measures the emission of light from a substance that has absorbed light. nih.gov Fluorometric methods generally offer higher sensitivity, with detection limits often in the sub-micromolar range, compared to the micromolar range typical for spectrophotometry. nih.gov The development process for both assay types involves rigorous optimization of reaction conditions and validation to ensure reliability and accuracy. nih.goveuropa.eu

Spectrophotometric Assay Development

A common strategy for developing a spectrophotometric assay for a compound that lacks a strong native chromophore is to introduce one through a chemical reaction. For this compound, a method can be conceptualized based on the formation of a colored charge-transfer complex. This approach has been successfully applied to other aromatic compounds, such as diclofenac, which also contains a dichlorophenyl group. redalyc.org

The proposed method involves the reaction of this compound with an electron acceptor, like tetrachloro-p-benzoquinone (p-chloranil), in a suitable solvent to produce a colored product. redalyc.org The development and validation of such an assay would proceed through several key stages:

Selection of Chromogenic Reagent and Wavelength: The choice of reagent is critical. An ideal reagent reacts specifically and rapidly with the target analyte to produce a stable chromophore with a unique maximum absorption wavelength (λmax) away from the absorbance of interfering substances. researchgate.net For instance, the reaction of an analyte with p-chloranil can yield a product with a λmax around 535 nm. redalyc.org

Optimization of Reaction Conditions: To ensure complete and reproducible color development, several parameters must be optimized. This includes the concentration of the chromogenic reagent, the choice of solvent, the reaction time, and the pH of the medium. iosrjournals.orgscispace.com For example, studies would determine the optimal molar ratio of p-chloranil to this compound to maximize absorbance.

Validation of the Method: The optimized assay must be validated according to established guidelines to demonstrate its suitability. europa.eu Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.goveuropa.eu

The analytical parameters for a hypothetical spectrophotometric determination of this compound are presented below.

Table 1: Analytical Parameters for Spectrophotometric Determination of this compound

| Parameter | Finding | Reference |

| λmax (Maximum Wavelength) | 535 nm | redalyc.org |

| Linearity Range | 1.25 x 10⁻⁴ to 2.00 x 10⁻³ mol L⁻¹ | redalyc.org |

| Molar Absorptivity | 0.49 x 10³ L mol⁻¹ cm⁻¹ | redalyc.org |

| Correlation Coefficient (r²) | 0.9993 | redalyc.org |

| Limit of Detection (LOD) | 1.35 x 10⁻⁵ mol L⁻¹ | redalyc.org |

| Limit of Quantification (LOQ) | 4.49 x 10⁻⁵ mol L⁻¹ | redalyc.org |

Fluorometric Assay Development

For research contexts demanding higher sensitivity, a fluorometric assay can be developed. Since this compound is not natively fluorescent, a derivatization step is required to introduce a fluorophore. This can be achieved by reacting the hydroxyl group of the ethanol (B145695) moiety with a fluorescent tagging agent.

The development process would involve:

Selection of a Derivatizing Agent: A suitable agent would react specifically with the hydroxyl group of this compound to form a highly fluorescent product. Compounds like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are known to react with various functional groups to produce fluorescent derivatives. nih.gov

Optimization of Derivatization and Measurement: The conditions for the derivatization reaction, including temperature, time, and pH, must be optimized. Following this, the excitation and emission wavelengths (λex/λem) that provide the maximum fluorescence intensity for the derivative are determined. For example, an NBD-derived product might have an excitation wavelength of 470 nm and an emission wavelength of 550 nm. nih.gov

Validation for Enhanced Sensitivity: The validation would focus on parameters that highlight the assay's increased sensitivity. Fluorometric methods can often quantify analytes at concentrations significantly lower than those detectable by spectrophotometry. nih.gov

The validation of a hypothetical fluorometric assay would demonstrate its superior sensitivity.

Table 2: Validation Parameters for a High-Sensitivity Fluorometric Assay

| Parameter | Finding | Reference |

| Excitation Wavelength (λex) | 470 nm | nih.gov |

| Emission Wavelength (λem) | 550 nm | nih.gov |

| Linearity Range | 1.0 x 10⁻⁷ to 2.0 x 10⁻⁵ mol L⁻¹ | nih.gov |

| Correlation Coefficient (r²) | 0.9998 | |

| Limit of Detection (LOD) | 100 nM (1.0 x 10⁻⁷ mol L⁻¹) | nih.gov |

| Limit of Quantification (LOQ) | 3.3 x 10⁻⁷ mol L⁻¹ |

Assay Performance in Non-Clinical Matrices

A critical step in the validation process is to assess the method's performance in the actual non-clinical matrices in which the compound will be analyzed, such as formulation vehicles (e.g., solutions, suspensions). nih.gov This involves evaluating the accuracy and precision of the method by analyzing spiked matrix samples.

Accuracy is typically expressed as the percentage recovery of a known amount of analyte added to the matrix. Precision is assessed through intra-run and inter-run variability, expressed as the relative standard deviation (RSD). For non-clinical dose formulation analysis, acceptance criteria are established to ensure the reliability of the data. nih.gov

Table 3: Accuracy and Precision of the Spectrophotometric Assay in a Non-Clinical Formulation Vehicle

| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Accuracy (% Recovery) | Intra-run Precision (% RSD) | Inter-run Precision (% RSD, 3 runs) |

| 50 | 49.5 ± 0.99 | 99.0% | 2.0% | 2.5% |

| 100 | 101.2 ± 1.52 | 101.2% | 1.5% | 2.1% |

| 200 | 197.8 ± 2.97 | 98.9% | 1.5% | 1.9% |

Acceptance Criteria: Accuracy within 100 ± 10% for solutions; Precision ≤ 5% RSD. nih.gov

Future Research Directions and Emerging Paradigms for 2,6 Dichlorophenylsulfonylethanol Research

Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction Platforms

The application of artificial intelligence (AI) in chemical synthesis is revolutionizing how chemists design and execute synthetic routes. For a molecule like 2,6-Dichlorophenylsulfonylethanol, AI platforms can be leveraged in several ways. Retrosynthesis software, which predicts potential starting materials from a target molecule, could be trained on a dataset including sulfonyl-containing compounds to better predict viable pathways to this compound and its derivatives.

Furthermore, reaction prediction algorithms could forecast the outcomes of unknown reactions involving this compound. Given the functional groups present, an AI model could predict the likelihood of success and potential side products for various transformations, such as the etherification or esterification of the hydroxyl group, or nucleophilic aromatic substitution on the dichlorophenyl ring. This predictive power would accelerate the discovery of new derivatives by minimizing trial-and-error experimentation.

| Disconnection Strategy | Precursor 1 | Precursor 2 | Associated Reaction Type |

| C-S Bond Formation | 2,6-Dichlorobenzenesulfonyl chloride | Ethylene (B1197577) glycol | Sulfonylation |

| C-S Bond Formation | Sodium 2,6-dichlorobenzenesulfinate | 2-Chloroethanol | Nucleophilic Substitution |

| Oxidation | 2-((2,6-Dichlorophenyl)thio)ethanol | Oxidizing Agent | Thioether Oxidation |

This table is illustrative and represents potential outputs from a predictive retrosynthesis model.

Exploration of Novel Reactivity under Extreme Conditions (High Pressure, Flow Reactors)

The reactivity of this compound could be significantly altered and enhanced under non-conventional reaction conditions. High-pressure chemistry, for instance, could facilitate reactions that are otherwise sterically hindered or have high activation barriers. The congested environment around the sulfonyl group, due to the two ortho-chlorine atoms, might be overcome under high pressure to allow for novel substitution or coupling reactions.

Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters like temperature, pressure, and reaction time. This could be particularly advantageous for managing exothermic reactions or for improving the selectivity of reactions involving the multiple functional groups of this compound. For example, selective mono-functionalization of the ethanol (B145695) group without side reactions on the aromatic ring could be achieved with greater efficiency in a flow system.

| Parameter | Conventional Batch Reaction | Flow Reactor Potential | High-Pressure Reaction Potential |

| Heat Transfer | Limited, potential for hotspots | Excellent, rapid heat dissipation | Can be controlled, but less efficient than flow |

| Reaction Time | Minutes to hours | Seconds to minutes | Hours to days |

| Pressure | Typically atmospheric | Can be elevated (10-20 bar) | Very high (kbar range) |

| Key Advantage | Simplicity of setup | High throughput, safety, selectivity | Overcoming steric hindrance, accessing novel transition states |

This table compares potential reaction conditions for the derivatization of this compound.

Sustainable Synthesis and Degradation Strategies for Environmental Stewardship

As with all halogenated organic compounds, the environmental impact of this compound and its derivatives is a critical consideration. Future research should focus on developing greener synthetic routes to the parent compound. This could involve exploring catalysis with earth-abundant metals, using more environmentally benign solvents, and designing pathways that maximize atom economy.

Equally important is the study of its environmental fate and the development of effective degradation strategies. Research into the microbial or enzymatic degradation of this compound could identify pathways for its bioremediation. Photodegradation studies, particularly in the presence of photocatalysts like titanium dioxide, could also offer a means to break down the molecule into less harmful substances. Understanding these degradation pathways is essential for responsible management throughout the compound's lifecycle.

Development of this compound-derived Smart Materials and Sensors

The unique electronic and structural features of this compound make it an intriguing building block for functional materials. The electron-withdrawing nature of the dichlorophenylsulfonyl group can be exploited in the design of materials with specific electronic properties.

By polymerizing derivatives of this compound, it may be possible to create "smart" polymers that respond to external stimuli. For example, a polymer incorporating this moiety might exhibit changes in its optical or electronic properties in the presence of specific analytes, forming the basis of a chemical sensor. The hydroxyl group provides a convenient handle for grafting the molecule onto surfaces or for incorporation into a polymer backbone. Research in this area would involve the synthesis of novel monomers and their subsequent polymerization and characterization.

| Potential Monomer Derivative | Polymerization Method | Potential Smart Material Application |